![molecular formula C9H8BrN3 B1458098 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1211537-03-9](/img/structure/B1458098.png)
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a bromine atom at the 5-position and a cyclopropyl group at the 3-position further distinguishes this compound.
Preparation Methods
The synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves several steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate . The cyclopropyl group can be introduced through a cyclopropanation reaction using appropriate reagents and conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
Chemical Structure and Synthesis
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is characterized by a pyrazolo-pyridine framework, which is known for its versatility in drug design. The compound can be synthesized through various methods, including scaffold hopping techniques that leverage the pyrazolo moiety's ability to form hydrogen bonds and engage in π–π stacking interactions.
Research has highlighted the biological activities associated with this compound, particularly in the context of kinase inhibition.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can effectively inhibit TRKA activity, making them potential candidates for cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, some studies indicate that pyrazolo[3,4-b]pyridines exhibit antimicrobial activity against Mycobacterium tuberculosis and multidrug-resistant strains . This suggests a broader therapeutic potential beyond oncology.
Case Study 1: TRK Inhibition
A study focused on the design and synthesis of pyrazolo[3,4-b]pyridine derivatives reported that specific modifications to the structure enhanced TRK inhibition. The research identified several lead compounds with IC50 values in the nanomolar range, indicating strong inhibitory effects .
Case Study 2: Antimicrobial Properties
Another research effort investigated the antimicrobial efficacy of various pyrazolo[3,4-b]pyridines against resistant strains of Mycobacterium tuberculosis. The study found that certain derivatives exhibited significant bactericidal activity, providing a promising avenue for developing new treatments for tuberculosis .
Table 1: Summary of Biological Activities
Compound Name | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
This compound | TRK Inhibition | <100 | |
Various Derivatives | Antimicrobial | <500 |
Table 2: Synthesis Conditions
Reaction Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Halogenation | NIS | DMF, 60 °C | 82.4 |
Cyclization | Pd catalyst | Dioxane, Ar, 100 °C | Variable |
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine:
1H-pyrazolo[3,4-b]pyridine: The parent compound without any substituents, serving as a reference for understanding the effects of different substituents on the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 1211537-03-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C9H8BrN3
- Molecular Weight : 238.09 g/mol
- IUPAC Name : this compound
- Purity : 98% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been identified as a potent inhibitor of TANK-binding kinase 1 (TBK1), which plays a crucial role in the immune response and cancer signaling pathways.
Structure-Activity Relationships (SAR)
Research indicates that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly influence its inhibitory potency against TBK1 and other kinases. For instance, derivatives with different substituents at the 5-position have shown varying degrees of activity, with some achieving IC50 values as low as 0.2 nM against TBK1 .
Anticancer Properties
Recent studies highlight the anticancer potential of this compound. In vitro assays demonstrated that it exhibits antiproliferative effects across several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A172 | 2.5 |
U87MG | 1.8 |
A375 | 3.0 |
A2058 | 2.0 |
Panc0504 | 2.8 |
The compound's mechanism involves the inhibition of cell proliferation by inducing apoptosis in cancer cells .
Inhibition of TBK1 Signaling
The compound has been shown to effectively inhibit TBK1-mediated signaling pathways, which are critical for the regulation of immune responses and inflammation. In experiments using THP-1 and RAW264.7 cell lines, treatment with this compound resulted in significant downregulation of interferon signaling pathways .
Study on TBK1 Inhibition
In a study published in Nature Communications, researchers synthesized various derivatives of pyrazolo[3,4-b]pyridine to evaluate their efficacy as TBK1 inhibitors. Compound 15y , structurally similar to this compound, was highlighted for its remarkable selectivity and potency in inhibiting TBK1 activity . This study underscores the importance of structural modifications in enhancing biological activity.
Antiproliferative Effects
Another investigation focused on the antiproliferative effects of this compound across multiple cancer cell lines. The results indicated that treatment led to a reduction in cell viability correlating with increased concentrations of the compound, suggesting a dose-dependent effect .
Properties
IUPAC Name |
5-bromo-3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6/h3-5H,1-2H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTYPLGVUWUJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=C(C=NC3=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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